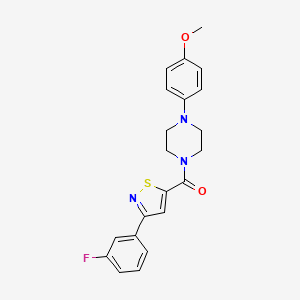
(Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” is a derivative of rhodanine-3-acetic acid . These compounds are known for their versatile effects and have many biological properties . They are tested as fluorescent probes for bioimaging and aldose reductase inhibitors . They also have antibacterial, antifungal, and anticancer activity .
Synthesis Analysis
Three derivatives of this compound were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% . The reaction involved the appropriate aldehyde with rhodanine-3-acetic acid .Chemical Reactions Analysis
The derivatives were obtained in the Knoevenagel condensation reaction . This reaction involved the appropriate aldehyde with rhodanine-3-acetic acid .Physical And Chemical Properties Analysis
The derivatives of this compound demonstrated high thermal stability above 240 °C . The absorption and emission maxima in polar and non-polar solvents were determined .Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on the novel synthesis of oxothiazolidine derivatives, including compounds structurally related to "(Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate". For instance, the reaction between thiocarbonohydrazides and dimethyl acetylene dicarboxylate has been utilized to prepare derivatives like (Z)-Methyl 2-[3-(arylideneamino)-2-(arylidenehydrazono)-4-oxothiazolidin-5-ylidene]acetate. This process highlights the nucleophilic addition on the C/C triple bond of dimethyl acetylenedicarboxylate, showcasing a method for synthesizing oxothiazolidine derivatives with potential biological activity (Hassan et al., 2012).
Antimicrobial and Antifungal Activity
Rhodanine-3-acetic acid derivatives, which share a structural framework with "this compound", have shown a broad spectrum of pharmacological activities. Among these, the aldose reductase inhibitor epalrestat stands out for its clinical application. These derivatives have been explored for their potential as antifungal agents, with some showing promising results against various fungal species. The study of these compounds' aldose reductase inhibitory action provides insight into their potential therapeutic applications, including the treatment of diabetic complications (Kučerová-Chlupáčová et al., 2020).
Anticancer Activity
The synthesis and evaluation of 4-thiazolidinone derivatives, including those with a benzothiazole moiety, have been directed towards exploring their antitumor properties. These compounds have been screened for their anticancer activity, with some showing promising results across various cancer cell lines. This research avenue demonstrates the potential of these derivatives in the development of new anticancer drugs, highlighting the versatility and therapeutic potential of the 4-thiazolidinone core structure (Havrylyuk et al., 2010).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibiting effects against steel in acidic solutions. This application is particularly relevant in the field of materials science, where the prevention of metal corrosion is crucial. The efficacy of these inhibitors suggests their potential utility in industrial applications, demonstrating the chemical versatility of compounds related to "this compound" (Hu et al., 2016).
Future Directions
Mechanism of Action
Target of Action
(Z)-propyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is a derivative of rhodanine-3-acetic acid, which has been tested for various biological properties
Mode of Action
It is known that rhodanine-3-acetic acid derivatives, including this compound, have been tested as aldose reductase inhibitors .
Biochemical Pathways
As an aldose reductase inhibitor, it may impact the polyol pathway, which is involved in glucose metabolism .
Result of Action
This compound has been tested for various biological activities. It has been used as a fluorescent dye for bioimaging of fixed cells of mammalian origin . Additionally, it has shown antimicrobial activity, especially against Gram-positive bacteria .
Action Environment
It has been demonstrated that the compound has high thermal stability above 240 °c .
properties
IUPAC Name |
propyl 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-2-8-19-13(17)10-16-14(18)12(21-15(16)20)9-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCHRDWHZCBDBI-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

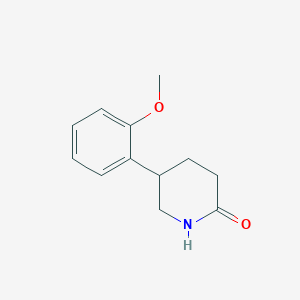


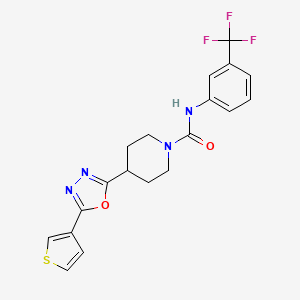
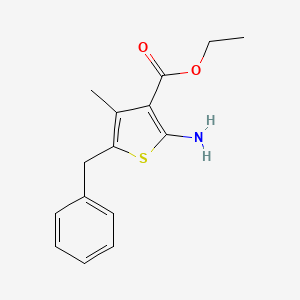
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2679366.png)
![1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2679368.png)

![(E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2679370.png)
![3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
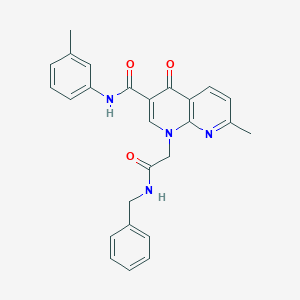

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B2679377.png)
